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Compound Name: 2,5-Anhydro-2,5-imino-D-glucitol

Cat. No.: B15551229 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

molecular interactions between iminosugars and glucocerebrosidase (GCase) is pivotal for the

design of effective therapeutics for Gaucher disease. This guide provides a comparative

analysis of various iminosugar inhibitors, supported by quantitative data from molecular

docking studies, detailed experimental protocols, and visualizations of key biological and

computational processes.

Gaucher disease, a lysosomal storage disorder, arises from the deficient activity of GCase,

leading to the accumulation of its substrate, glucosylceramide.[1][2] Iminosugars, acting as

pharmacological chaperones, represent a promising therapeutic strategy.[2] These small

molecules bind to the active site of GCase, promoting its correct folding and trafficking to the

lysosome, thereby enhancing its residual activity.[3][4] Molecular docking studies are

instrumental in elucidating the binding modes and affinities of these iminosugars, guiding the

development of more potent and selective inhibitors.

Quantitative Comparison of Iminosugar Inhibitors
The inhibitory potential of various iminosugars against glucocerebrosidase has been evaluated

in numerous studies. The following table summarizes key quantitative data, including IC50 and

Ki values, providing a basis for comparing their efficacy.
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Iminosugar
Derivative

Type IC50 (µM) Ki (µM)
Key
Interactions/N
otes

α-1-C-tridecyl-

DAB (5j)
Pyrrolidine 0.77 -

The α-1-C-

tridecyl group

interacts

favorably with a

hydrophobic

pocket, while the

DAB moiety

forms essential

hydrogen bonds

with Asp127,

Glu235, and

Glu340.[5]

Isofagomine Piperidine - -

A well-studied

pharmacological

chaperone that

enhances the

thermal stability

of GCase.[1]

sp2-Iminosugar 1 Bicyclic - 0.17 (pH 7.4)

Exhibits

competitive

inhibition.[4]

sp2-Iminosugar 2 Bicyclic - 0.003 (pH 7.4)

Replacement of

an oxygen with

sulfur in the five-

membered ring

significantly

enhances

inhibitory

potency.[4]
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sp2-Iminosugar 3 Bicyclic - 0.04 (pH 7.4)

Shows

competitive

inhibition.[4]

sp2-Iminosugar 4 Bicyclic - 0.0003 (pH 7.4)

Replacement of

an oxygen with

sulfur in the five-

membered ring

leads to a

remarkable

increase in

inhibition.[4]

Nonyl-DNJ (5) Piperidine 0.103 -

Exhibits

noncompetitive

inhibition and

also inhibits α-

glucosidase with

an IC50 of 0.050

µM.[3]

N-alkylated d-

gluco iminosugar

(45)

Piperidine - 0.0031

Demonstrates

high selectivity

for β-

glucosidases.[6]

N-alkylated d-

xylo iminosugar

(46)

Piperidine - 0.19

The d-gluco

configuration

generally shows

better activity

against GCase

compared to the

d-xylo analogs.

[6]

N-alkylated d-

gluco iminosugar

(51)

Piperidine - 0.048
Terminal alkyne

modification.[6]
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N-alkylated d-

xylo iminosugar

(52)

Piperidine - 1.3

The d-gluco

configuration

generally shows

better activity

against GCase

compared to the

d-xylo analogs.

[6]

Experimental Protocols for Molecular Docking
A typical molecular docking workflow for studying the interaction of iminosugars with

glucocerebrosidase involves several key steps:

1. Preparation of the Glucocerebrosidase Structure:

Obtaining the Crystal Structure: The three-dimensional crystal structure of human

glucocerebrosidase is retrieved from the Protein Data Bank (PDB).

Protein Preparation: The raw PDB file is processed to remove water molecules, ligands, and

any co-factors not relevant to the study. Hydrogen atoms are added to the protein structure,

and the protonation states of amino acid residues are assigned, typically at a physiological

pH of 7.4.

2. Ligand (Iminosugar) Preparation:

3D Structure Generation: The 2D structures of the iminosugar derivatives are sketched and

converted into 3D structures.

Ligand Optimization: The geometry of the ligands is optimized using a suitable force field to

obtain a low-energy conformation. The protonation state of the iminosugar is determined at

the relevant pH.

3. Molecular Docking Simulation:

Software Selection: Commonly used software for molecular docking includes AutoDock,

Glide, and GOLD.
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Grid Generation: A grid box is defined around the active site of glucocerebrosidase to specify

the search space for the docking simulation. The active site is typically identified based on

the location of the bound ligand in the crystal structure or through binding site prediction

algorithms.

Docking Run: The docking algorithm systematically samples different conformations and

orientations of the iminosugar within the defined active site, scoring each pose based on a

scoring function that estimates the binding affinity.

4. Analysis of Docking Results:

Binding Energy/Score: The docking scores (e.g., in kcal/mol) of the different poses are

analyzed. Lower binding energies generally indicate a more favorable binding interaction.

Pose Visualization: The predicted binding poses of the iminosugars are visualized to

understand the key molecular interactions, such as hydrogen bonds, hydrophobic

interactions, and salt bridges with the amino acid residues in the active site of

glucocerebrosidase.

Comparison: The docking results for different iminosugars are compared to identify the

structural features that contribute to higher binding affinity and selectivity.

Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of

glucocerebrosidase inhibition and the general workflow of a molecular docking study.
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Caption: Mechanism of GCase inhibition by iminosugars.
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Caption: General workflow of a comparative molecular docking study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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